![molecular formula C10H9Cl2NO3 B11992006 Ethyl [(3,4-dichlorophenyl)carbamoyl]formate](/img/structure/B11992006.png)
Ethyl [(3,4-dichlorophenyl)carbamoyl]formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Formiate d'éthyle [(3,4-dichlorophényl)carbamoyl] est un composé organique de formule moléculaire C10H10Cl2NO3. Il s'agit d'un dérivé de l'acide carbamique contenant un groupe dichlorophényle lié à l'atome d'azote.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le Formiate d'éthyle [(3,4-dichlorophényl)carbamoyl] peut être synthétisé par différentes méthodes. Une méthode courante implique la réaction du chloroformiate d'éthyle avec la 3,4-dichloroaniline en présence d'une base telle que la triéthylamine. La réaction se produit généralement à température ambiante et donne le produit souhaité après purification.
Méthodes de production industrielle
En milieu industriel, la production du Formiate d'éthyle [(3,4-dichlorophényl)carbamoyl] peut impliquer des réactions à grande échelle utilisant des réactifs et des conditions similaires. Le processus peut être optimisé pour des rendements et une pureté plus élevés, et peut inclure des étapes supplémentaires telles que la recristallisation ou la distillation pour assurer la qualité du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le Formiate d'éthyle [(3,4-dichlorophényl)carbamoyl] subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en amines ou en d'autres formes réduites.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où le groupe éthyle ou le groupe dichlorophényle est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Des nucléophiles tels que les amines, les alcools ou les thiols peuvent être utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes correspondants, tandis que la réduction peut produire des amines ou d'autres formes réduites.
Applications de recherche scientifique
Le Formiate d'éthyle [(3,4-dichlorophényl)carbamoyl] a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de divers composés organiques.
Biologie : Le composé est étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent pharmaceutique ou comme précurseur d'ingrédients pharmaceutiques actifs.
Industrie : Le composé est utilisé dans la production de produits agrochimiques, de colorants et d'autres produits industriels.
Mécanisme d'action
Le mécanisme d'action du Formiate d'éthyle [(3,4-dichlorophényl)carbamoyl] implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir en inhibant ou en activant des enzymes, en se liant à des récepteurs ou en interférant avec les voies cellulaires. Le mécanisme exact dépend de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
Ethyl [(3,4-dichlorophenyl)carbamoyl]formate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a precursor to active pharmaceutical ingredients.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of ethyl [(3,4-dichlorophenyl)carbamoyl]formate involves its interaction with specific molecular targets. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Le Formiate d'éthyle [(3,4-dichlorophényl)carbamoyl] peut être comparé à d'autres composés similaires, tels que :
Formiate d'éthyle [(3-chlorophényl)carbamoyl] : Ce composé a une structure similaire mais avec un seul atome de chlore sur le cycle phényle.
Acétate d'éthyle [(3,4-dichlorophényl)carbamoyl] : Ce composé possède un groupe acétate au lieu d'un groupe formiate.
Méthylcarbamate d'éthyle [(3,4-dichlorophényl)carbamoyl] : Ce composé contient un groupe méthylcarbamate au lieu d'un groupe formiate.
Le caractère unique du Formiate d'éthyle [(3,4-dichlorophényl)carbamoyl] réside dans sa structure chimique spécifique, qui lui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C10H9Cl2NO3 |
|---|---|
Poids moléculaire |
262.09 g/mol |
Nom IUPAC |
ethyl 2-(3,4-dichloroanilino)-2-oxoacetate |
InChI |
InChI=1S/C10H9Cl2NO3/c1-2-16-10(15)9(14)13-6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3,(H,13,14) |
Clé InChI |
JQZHOIOSYYGPCS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


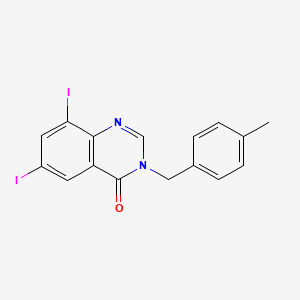
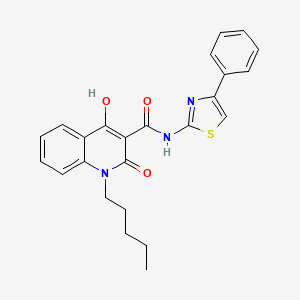
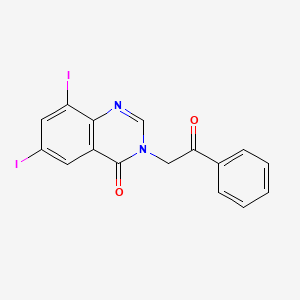


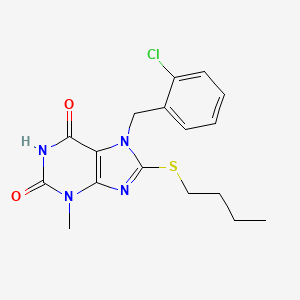
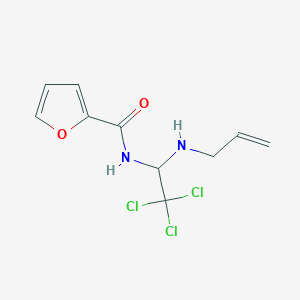

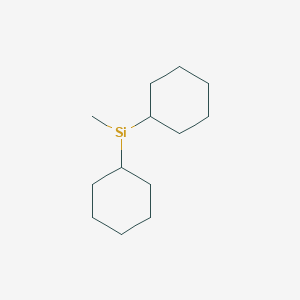
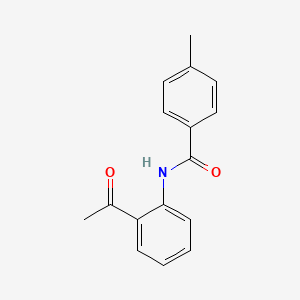
![5-(4-Bromophenyl)-7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992011.png)
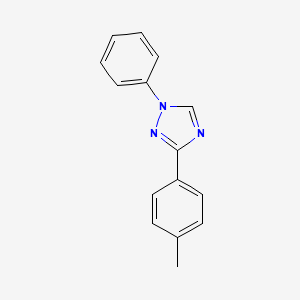
![9'-Chloro-2'-(4-chlorophenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11992024.png)
![4-chloro-N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}benzamide](/img/structure/B11992028.png)
